N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 872849-38-2
VCID: VC5161291
InChI: InChI=1S/C22H20ClN3O3/c23-15-7-9-16(10-8-15)24-22(29)21(28)18-13-26(19-6-2-1-5-17(18)19)14-20(27)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,29)
SMILES: C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.87

N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

CAS No.: 872849-38-2

Cat. No.: VC5161291

Molecular Formula: C22H20ClN3O3

Molecular Weight: 409.87

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide - 872849-38-2

Specification

CAS No. 872849-38-2
Molecular Formula C22H20ClN3O3
Molecular Weight 409.87
IUPAC Name N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Standard InChI InChI=1S/C22H20ClN3O3/c23-15-7-9-16(10-8-15)24-22(29)21(28)18-13-26(19-6-2-1-5-17(18)19)14-20(27)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,29)
Standard InChI Key HEPVAZMOMVHKOY-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H18ClN3O3

  • Molecular Weight: Approximately 383.83 g/mol

Structural Features

This compound contains:

  • A 4-chlorophenyl group, which introduces electron-withdrawing properties.

  • An indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is known for its biological activity.

  • A pyrrolidine moiety, contributing to its polarity and potential reactivity.

  • An acetamide functional group, which may enhance solubility in polar solvents.

IUPAC Name

The systematic IUPAC name for this compound is:
N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide.

Pharmacological Interest

Compounds containing indole structures and acetamide groups are often studied for their potential as:

  • Anti-inflammatory agents: Indole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer drugs: Indole-based compounds have shown efficacy in disrupting cancer cell proliferation.

  • CNS-active agents: The inclusion of the pyrrolidine group suggests potential activity in modulating neurotransmitter systems.

Research Focus

This compound could be explored for:

  • Molecular docking studies to predict binding affinity with biological targets.

  • In vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.

General Synthetic Approach

The synthesis of N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves:

  • Starting with an indole derivative as the core scaffold.

  • Functionalizing the indole at the 3-position with an acetamide group.

  • Introducing the pyrrolidine moiety through alkylation or amidation reactions.

  • Incorporating the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.

Example Reaction Scheme

A plausible reaction sequence might include:

  • Step 1: Synthesis of a substituted indole via Fischer indole synthesis.

  • Step 2: Alkylation of the indole nitrogen with a chloroacetyl chloride derivative.

  • Step 3: Coupling with pyrrolidine to form the tertiary amide bond.

  • Step 4: Final functionalization with the chlorophenyl group using appropriate electrophiles.

Spectroscopic Characterization

To confirm the structure, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Chemical shifts corresponding to aromatic protons in the indole and chlorophenyl groups.

    • Signals for aliphatic protons in the pyrrolidine ring.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 383 (consistent with molecular weight).

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for amide C=O stretching (~1650 cm⁻¹).

    • Peaks for N-H bending and C-Cl stretching.

Crystallographic Data

If crystallized, X-ray diffraction could provide detailed information on bond lengths, angles, and molecular conformation.

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